molecular formula C11H17BrClNO B6180688 3-amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride CAS No. 2613381-68-1

3-amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride

Cat. No.: B6180688
CAS No.: 2613381-68-1
M. Wt: 294.6
InChI Key:
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Description

3-amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride is an organic compound with a complex structure that includes an amino group, a bromophenyl group, and a methylbutanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Amination: The amino group is introduced via nucleophilic substitution, often using ammonia or an amine source.

    Formation of the Alcohol: The hydroxyl group is introduced through a reduction reaction, typically using a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) under hydrogen atmosphere.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), palladium on carbon (Pd/C)

    Substitution Reagents: Ammonia, various amines

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of de-brominated phenyl derivatives

    Substitution: Formation of various substituted amino derivatives

Scientific Research Applications

3-amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and bromophenyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-(3-chlorophenyl)-2-methylbutan-2-ol hydrochloride
  • 3-amino-1-(3-fluorophenyl)-2-methylbutan-2-ol hydrochloride
  • 3-amino-1-(3-iodophenyl)-2-methylbutan-2-ol hydrochloride

Uniqueness

3-amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can enhance the compound’s ability to participate in specific chemical reactions and may also affect its pharmacokinetic and pharmacodynamic properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride involves the reaction of 3-bromophenylacetonitrile with 2-methyl-2-butanol to form 3-bromo-1-(3-bromophenyl)butan-1-ol. This intermediate is then reacted with ammonia to form 3-amino-1-(3-bromophenyl)butan-1-ol, which is finally converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "3-bromophenylacetonitrile", "2-methyl-2-butanol", "ammonia", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 3-bromophenylacetonitrile with 2-methyl-2-butanol in the presence of a base such as sodium hydroxide to form 3-bromo-1-(3-bromophenyl)butan-1-ol.", "Step 2: Reaction of 3-bromo-1-(3-bromophenyl)butan-1-ol with ammonia in the presence of a catalyst such as palladium on carbon to form 3-amino-1-(3-bromophenyl)butan-1-ol.", "Step 3: Conversion of 3-amino-1-(3-bromophenyl)butan-1-ol to the hydrochloride salt by reaction with hydrochloric acid." ] }

CAS No.

2613381-68-1

Molecular Formula

C11H17BrClNO

Molecular Weight

294.6

Purity

95

Origin of Product

United States

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